molecular formula C14H15N3O3 B7449625 3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide

3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B7449625
M. Wt: 273.29 g/mol
InChI Key: RSRYOUBCIKAIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of oxadiazole and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it has been suggested that its anticonvulsant and analgesic effects may be due to its ability to modulate the activity of GABAergic and glutamatergic neurotransmitter systems. Its anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide can affect various biochemical and physiological processes. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to decrease the levels of lipid peroxidation products, indicating its potential as an antioxidant.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent. Its various properties make it a promising candidate for the treatment of various diseases. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Another direction is to study its mechanism of action in more detail, as this could provide insight into its potential uses. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide has been reported in several studies. One of the most commonly used methods involves the reaction of 3-methoxyphenylcyclobutanone with hydrazine hydrate, followed by the reaction with carbon disulfide and sodium hydroxide to form the oxadiazole ring. The resulting compound is then reacted with chloroacetyl chloride to form the carboxamide group.

Scientific Research Applications

3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide has been found to have potential therapeutic applications in various fields of research. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity.

properties

IUPAC Name

3-[1-(3-methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-10-5-2-4-9(8-10)14(6-3-7-14)13-16-12(11(15)18)20-17-13/h2,4-5,8H,3,6-7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRYOUBCIKAIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)C3=NOC(=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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